Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. . This compound features a benzofuran ring with a methyl group and a fluorine atom, making it a unique structure with specific properties.
Preparation Methods
The synthesis of Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate typically involves several steps. One common method includes the esterification of 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid with methanol . The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, making it a potent compound in various biological systems . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
2-methyl-2,3-dihydrobenzofuran: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Contains different substituents, leading to variations in activity and applications.
Methyl 2,6-difluorobenzoate: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(10(13)14-2)6-7-3-4-8(12)5-9(7)15-11/h3-5H,6H2,1-2H3 |
InChI Key |
HZOJRRWNZZPQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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